molecular formula C12H17NO3 B14896032 2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide

2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide

Cat. No.: B14896032
M. Wt: 223.27 g/mol
InChI Key: SHCAKHHSCAABQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C12H17NO3 It is a derivative of acetamide, characterized by the presence of methoxy and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide typically involves the reaction of 3-methoxy-2,4-dimethylaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-methoxy-2,4-dimethylaniline+methoxyacetyl chlorideThis compound\text{3-methoxy-2,4-dimethylaniline} + \text{methoxyacetyl chloride} \rightarrow \text{this compound} 3-methoxy-2,4-dimethylaniline+methoxyacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methoxy-N-(3-methoxy-2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-8-5-6-10(9(2)12(8)16-4)13-11(14)7-15-3/h5-6H,7H2,1-4H3,(H,13,14)

InChI Key

SHCAKHHSCAABQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)COC)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.